molecular formula C20H20N6O7S4 B193832 (6R,7S)-7-[[(2R)-2-[[(4-ethyl-2,3-dioxo-1-piperazinyl)-oxomethyl]amino]-2-(4-hydroxyphenyl)-1-oxoethyl]amino]-3-[[(1-methyl-5-tetrazolyl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid CAS No. 1315481-36-7

(6R,7S)-7-[[(2R)-2-[[(4-ethyl-2,3-dioxo-1-piperazinyl)-oxomethyl]amino]-2-(4-hydroxyphenyl)-1-oxoethyl]amino]-3-[[(1-methyl-5-tetrazolyl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No. B193832
M. Wt: 645.7 g/mol
InChI Key: GCFBRXLSHGKWDP-ZMPRRUGASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound appears to be a complex organic molecule, possibly a type of antibiotic or other biologically active compound based on its structural features. It contains several functional groups, including a piperazine ring, a tetrazole ring, and a bicyclic thiazolidine ring, which are often found in pharmaceutical compounds.



Synthesis Analysis

Without specific information about this compound, it’s difficult to provide a detailed synthesis analysis. However, the synthesis of similar compounds often involves multi-step processes that create the various rings and attach the functional groups in the correct configuration.



Molecular Structure Analysis

The compound has several chiral centers, indicated by the R and S designations in the name. These centers can significantly affect the compound’s properties and biological activity. The compound also contains several types of bonds, including amide, ester, and thioether bonds, which can affect its reactivity.



Chemical Reactions Analysis

Again, without specific information, it’s hard to say exactly how this compound would react. However, the amide and ester groups could potentially undergo hydrolysis, and the compound could participate in various other reactions depending on the conditions.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its exact structure and the configuration of its chiral centers. Factors such as solubility, melting point, and stability could vary widely.


Scientific Research Applications

Synthesis and Characterization of Derivatives

  • Synthesis of Derivatives : The compound (6R,7S)-7-[[(2R)-2-[[(4-ethyl-2,3-dioxo-1-piperazinyl)-oxomethyl]amino]-2-(4-hydroxyphenyl)-1-oxoethyl]amino]-3-[[(1-methyl-5-tetrazolyl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has been a subject of research focusing on synthesizing various derivatives. For example, Deng Fu-li (2007) demonstrated the preparation of a derivative by hydrolyzing 7-amino cephalosporanic acid and characterizing the resulting compound using IR and 1HNMR techniques (Deng, 2007).

  • Novel Compounds Synthesis : Research by Ghulam Fareed et al. (2012) involved creating a novel compound through the condensation of ceftriaxone disodium with 4-hydroxybenzaldehyde, leading to a derivative characterized using LCMS, 1H-NMR, and CHN techniques (Fareed et al., 2012).

Antibacterial Activity Studies

  • Comparative Antibacterial Activity : Research by Neu et al. (1979) compared the antibacterial efficacy of a related compound against various gram-positive and negative bacteria, highlighting its comparative activity with other cephalosporins and penicillins (Neu et al., 1979).

  • Beta-Lactamase Stability and Activity : The stability and inhibitory activity of similar compounds against beta-lactamases, a key factor in antibiotic resistance, have been studied, indicating effective inhibition and stability (Fu & Neu, 1979).

Novel Applications in Drug Synthesis

  • Creation of Prodrugs : Lorena Blau et al. (2008) discussed the synthesis of a new cephalosporin derivative as a carrier for various drugs, demonstrating the versatility of this compound in pharmaceutical applications (Blau et al., 2008).

  • Development of Anti-MRSA Cephalosporin : A practical synthesis method for an anti-methicillin resistant Staphylococcus aureus cephalosporin was developed, illustrating the compound's potential in addressing antibiotic resistance (Singh et al., 2000).

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information, it’s hard to say exactly what hazards it might pose.


Future Directions

Research into new antibiotics and other biologically active compounds is a rapidly advancing field. Compounds with complex structures like this one are often the subject of such research.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, more specific information or studies related to this particular compound would be needed.


properties

IUPAC Name

(6R,7S)-7-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N9O8S2/c1-3-32-8-9-33(21(39)20(32)38)24(42)27-15(12-4-6-14(35)7-5-12)18(36)26-16-19(37)34-17(23(40)41)13(10-43-22(16)34)11-44-25-28-29-30-31(25)2/h4-7,15-16,22,35H,3,8-11H2,1-2H3,(H,26,36)(H,27,42)(H,40,41)/t15-,16+,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCFBRXLSHGKWDP-ZMPRRUGASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)N[C@@H]3[C@@H]4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N9O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427575
Record name AC1OFCHP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

645.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6R,7S)-Cefoperazone

CAS RN

1315481-36-7
Record name (6R,7S)-Cefoperazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1315481367
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AC1OFCHP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6R,7S)-CEFOPERAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/988VQV27Q4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6R,7S)-7-[[(2R)-2-[[(4-ethyl-2,3-dioxo-1-piperazinyl)-oxomethyl]amino]-2-(4-hydroxyphenyl)-1-oxoethyl]amino]-3-[[(1-methyl-5-tetrazolyl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(6R,7S)-7-[[(2R)-2-[[(4-ethyl-2,3-dioxo-1-piperazinyl)-oxomethyl]amino]-2-(4-hydroxyphenyl)-1-oxoethyl]amino]-3-[[(1-methyl-5-tetrazolyl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
(6R,7S)-7-[[(2R)-2-[[(4-ethyl-2,3-dioxo-1-piperazinyl)-oxomethyl]amino]-2-(4-hydroxyphenyl)-1-oxoethyl]amino]-3-[[(1-methyl-5-tetrazolyl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
(6R,7S)-7-[[(2R)-2-[[(4-ethyl-2,3-dioxo-1-piperazinyl)-oxomethyl]amino]-2-(4-hydroxyphenyl)-1-oxoethyl]amino]-3-[[(1-methyl-5-tetrazolyl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
(6R,7S)-7-[[(2R)-2-[[(4-ethyl-2,3-dioxo-1-piperazinyl)-oxomethyl]amino]-2-(4-hydroxyphenyl)-1-oxoethyl]amino]-3-[[(1-methyl-5-tetrazolyl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 6
(6R,7S)-7-[[(2R)-2-[[(4-ethyl-2,3-dioxo-1-piperazinyl)-oxomethyl]amino]-2-(4-hydroxyphenyl)-1-oxoethyl]amino]-3-[[(1-methyl-5-tetrazolyl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

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